molecular formula C16H13N3O B14689110 Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- CAS No. 32700-93-9

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl-

Cat. No.: B14689110
CAS No.: 32700-93-9
M. Wt: 263.29 g/mol
InChI Key: WRHSWQOQEQPFCF-UHFFFAOYSA-N
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Description

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzimidazole and quinazoline moieties, with two methyl groups attached at the 8th and 9th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazoquinazolines typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with quinazoline derivatives. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzimidazoquinazolines can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As probes for studying biological processes.

    Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.

    Industry: As components in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzimidazoquinazolines involves their interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some benzimidazoquinazolines have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with a single benzimidazole ring.

    Quinazoline: A compound with a quinazoline ring system.

    Benzimidazoquinazoline: Compounds with different substituents or modifications on the benzimidazoquinazoline core.

Uniqueness

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability, solubility, or interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

32700-93-9

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

8,9-dimethyl-6H-benzimidazolo[2,1-b]quinazolin-12-one

InChI

InChI=1S/C16H13N3O/c1-9-7-13-14(8-10(9)2)19-15(20)11-5-3-4-6-12(11)17-16(19)18-13/h3-8H,1-2H3,(H,17,18)

InChI Key

WRHSWQOQEQPFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C4=CC=CC=C4N=C3N2

Origin of Product

United States

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